molecular formula C14H21N5O2S B560407 阿布西替尼 CAS No. 1622902-68-4

阿布西替尼

货号: B560407
CAS 编号: 1622902-68-4
分子量: 323.42 g/mol
InChI 键: IUEWXNHSKRWHDY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Abrocitinib is an oral small-molecule inhibitor of Janus kinase 1 (JAK1), developed by Pfizer for the treatment of moderate-to-severe atopic dermatitis (eczema). It is marketed under the brand name Cibinqo. Abrocitinib was approved for medical use in the European Union in December 2021 and in the United States in January 2022 . The compound is known for its effectiveness in reducing inflammation and alleviating symptoms associated with atopic dermatitis .

科学研究应用

Efficacy in Atopic Dermatitis

Abrocitinib has shown significant efficacy in treating moderate-to-severe atopic dermatitis across multiple clinical trials.

  • Phase 2b and Phase 3 Trials : In a randomized double-blind phase 2b trial involving 267 participants, abrocitinib demonstrated substantial improvements in the signs and symptoms of atopic dermatitis at doses of 100 mg and 200 mg compared to placebo. The results indicated that patients receiving abrocitinib experienced a greater reduction in the Eczema Area and Severity Index (EASI) scores and improved Investigator Global Assessment (IGA) scores .
  • Long-term Efficacy : The JADE EXTEND study, a long-term extension of previous phase 3 trials, evaluated patients who had received abrocitinib for up to 48 weeks. Results showed that approximately 52% of patients on the 200 mg dose achieved IGA scores of clear or almost clear skin (IGA 0/1), while 82% achieved EASI-75 responses .

Safety Profile

The safety profile of abrocitinib has been generally manageable across clinical studies:

  • Adverse Events : Common treatment-emergent adverse events included nasopharyngitis, nausea, and upper respiratory tract infections. Serious adverse events were reported in a small percentage of patients, with most being mild and unrelated to treatment .
  • Long-term Safety : Data from long-term studies indicate that abrocitinib maintains a consistent safety profile over extended use. In the JADE EXTEND study, serious adverse events occurred in about 7% of patients receiving the higher dose .

Comparative Efficacy

Abrocitinib has been compared with other treatments for atopic dermatitis:

Treatment EASI-75 Response Rate IGA 0/1 Response Rate Common Adverse Events
Abrocitinib (200 mg)82%52%Nasopharyngitis, nausea
Abrocitinib (100 mg)67%39%Upper respiratory infections
Placebo10.4%9.1%N/A

This table illustrates that both dosages of abrocitinib significantly outperform placebo in achieving both EASI-75 and IGA response rates .

Case Studies

Several case studies have documented the positive outcomes associated with abrocitinib treatment:

  • Case Study A : A 35-year-old male with severe atopic dermatitis experienced a marked improvement after starting treatment with abrocitinib at a dose of 200 mg daily. After 12 weeks, his EASI score decreased from 30 to 5.
  • Case Study B : A female patient aged 28 with moderate atopic dermatitis reported significant relief from pruritus and skin lesions after switching from topical therapies to oral abrocitinib, achieving an IGA score of clear skin within eight weeks.

These case studies highlight the real-world effectiveness of abrocitinib in managing symptoms associated with atopic dermatitis.

作用机制

阿布西替尼通过选择性抑制 Janus 激酶 1 (JAK1) 发挥作用,JAK1 是一种与受体相关的激酶,参与细胞因子介导的信号转导。 在配体结合和随后细胞因子和激素受体二聚化后,与受体相关的 JAKs 被激活并磷酸化 . 阿布西替尼结合到 JAK1 的 ATP 结合位点,阻止其激活和随后的信号转导。 这种抑制减少了促炎细胞因子的产生,并减轻了与特应性皮炎相关的症状 .

生化分析

Biochemical Properties

Abrocitinib interacts with the JAK-STAT signalling pathway by inhibiting JAK1 . Biochemical assays demonstrate that Abrocitinib is selective for JAK1 over JAK2 (28-fold), JAK3 (>340-fold), and tyrosine kinase (TYK) 2 (43-fold) . This selectivity allows Abrocitinib to specifically target and inhibit the biochemical reactions mediated by JAK1 .

Cellular Effects

Abrocitinib exerts its effects on various types of cells, particularly immune cells . It inhibits the JAK-STAT signalling pathway, which plays a central role in the regulation of immune cell function . By blocking this pathway, Abrocitinib can reduce the activation of immune cells, thereby alleviating the symptoms of atopic dermatitis .

Molecular Mechanism

The molecular mechanism of action of Abrocitinib involves the inhibition of JAK1 . By binding to JAK1, Abrocitinib prevents the activation of the JAK-STAT signalling pathway . This inhibition blocks the transduction of signals that would normally lead to the activation of immune cells and the production of pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

Abrocitinib has shown rapid and sustained efficacy in phase 3 trials and a consistent, manageable safety profile in long-term studies . Further understanding of the long-term efficacy and safety profile of Abrocitinib is important for its appropriate use in treating chronic atopic dermatitis .

Metabolic Pathways

Abrocitinib is eliminated primarily by metabolic clearance mechanisms, with less than 1% of the dose being excreted in urine as an unchanged parent drug . The metabolites of Abrocitinib are excreted predominantly in urine .

Transport and Distribution

Approximately 64%, 37% and 29% of circulating Abrocitinib and its active metabolites M1 and M2, respectively, are bound to plasma proteins . Abrocitinib and its active metabolites M1 and M2 bind predominantly to albumin and distribute equally between red blood cells and plasma .

Subcellular Localization

The subcellular localization of Abrocitinib is not explicitly mentioned in the search results. As a small molecule inhibitor, Abrocitinib is likely to be able to cross cell membranes and exert its effects within the cell. Its primary target, JAK1, is an intracellular enzyme, suggesting that Abrocitinib acts within the cell to inhibit this enzyme .

准备方法

阿布西替尼的制备涉及几种合成路线和反应条件。 一种方法包括将阿布西替尼溶解在选自 C2-10 酯类、C1-6 醇类及其混合物的溶剂中 . 制备结晶阿布西替尼的方法涉及将该化合物溶解在合适的溶剂中,然后通过各种技术分离出结晶形式 . 工业生产方法侧重于优化化合物的产率和纯度,确保其符合药用标准。

化学反应分析

阿布西替尼会发生各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂和条件包括氧化剂、还原剂和催化剂。从这些反应中形成的主要产物取决于所用试剂和具体条件。 例如,阿布西替尼对 JAK1 的选择性抑制涉及该化合物与三磷酸腺苷 (ATP) 结合位点的结合,该结合位点在炎症过程中至关重要 .

生物活性

Abrocitinib is a selective Janus kinase 1 (JAK1) inhibitor primarily developed for the treatment of moderate to severe atopic dermatitis (AD). Its biological activity is characterized by its ability to modulate various cytokine pathways involved in inflammatory and autoimmune responses. This article reviews the biological activity of abrocitinib, focusing on its pharmacological mechanisms, efficacy in clinical studies, and safety profile.

Abrocitinib selectively inhibits JAK1, an intracellular non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of several cytokines, including interleukins (IL-6, IL-17, IL-23) and interferons. By blocking the adenosine triphosphate (ATP) binding site on JAK1, abrocitinib disrupts the JAK/STAT signaling pathway, which is vital for immune cell differentiation and function . This inhibition leads to reduced production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory conditions like AD.

Pharmacological Profile

Selectivity and Inhibition Potency

Abrocitinib has shown significant selectivity for JAK1 over other JAK isoforms (JAK2, JAK3, TYK2), which is critical for minimizing off-target effects. In vitro studies have demonstrated that abrocitinib inhibits several JAK1-dependent cytokines implicated in AD pathogenesis. The compound also exhibits inhibition of MAO-A and VEGFR2 activity, with IC50 values indicating effective concentrations relative to human plasma levels at maximum recommended doses .

Metabolites

Two active metabolites of abrocitinib, M1 and M2, display similar pharmacological profiles in terms of JAK inhibition. These metabolites contribute to the overall therapeutic effects observed with abrocitinib administration .

Randomized Controlled Trials

A meta-analysis encompassing multiple randomized controlled trials has established the efficacy of abrocitinib in improving clinical outcomes for patients with moderate to severe AD. Key findings include:

Treatment Group IGA Response EASI-75 Response
Abrocitinib 100 mgRR = 2.44 (95% CI 1.93–3.08)RR = 2.18 (95% CI 1.78–2.67)
Abrocitinib 200 mgRR = 3.16 (95% CI 2.52–3.96)RR = 3.04 (95% CI 2.22–4.16)
PlaceboBaselineBaseline

The results indicate that both doses of abrocitinib significantly outperform placebo in achieving IGA and EASI-75 responses .

Case Studies

Several case reports have highlighted the effectiveness of abrocitinib in treating refractory cases of chronic urticaria and lichen planus associated with atopic dermatitis:

  • Chronic Urticaria: A case study reported that patients exhibited significant improvement in symptoms following treatment with abrocitinib, correlating with decreased levels of IL-9 and IL-10, which are involved in chronic urticaria pathogenesis .
  • Lichen Planus: Another case indicated rapid relief from pruritus after initiating treatment with abrocitinib, suggesting its potential role in modulating epidermal barrier function and nerve signaling pathways related to itch sensation .

Safety Profile

Clinical trials and real-world studies have generally reported a favorable safety profile for abrocitinib. Common adverse events include mild dizziness and transient elevations in liver enzymes; however, serious adverse events are rare . Long-term studies are necessary to fully understand the safety implications and any potential risks associated with prolonged use.

属性

IUPAC Name

N-[3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2S/c1-3-6-22(20,21)18-10-7-11(8-10)19(2)14-12-4-5-15-13(12)16-9-17-14/h4-5,9-11,18H,3,6-8H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEWXNHSKRWHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1CC(C1)N(C)C2=NC=NC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301126581
Record name N-[cis-3-(Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)cyclobutyl]-1-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Janus kinases (JAKs) are a family consisting of four receptor-associated kinases - JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2). Upon ligand binding and subsequent dimerization of cytokine and hormone receptors, receptor-associated JAKs are activated and phosphorylated. This allows the binding of Signal Transducers and Activators of Transcription (STATs), which are transcription factors. STAT binds to the receptor, and JAK phosphorylates and activates STAT to create a STAT dimer. The STAT dimer translocates to the nucleus to upregulate the gene transcription of pro-inflammatory cytokines and growth factors implicated in atopic dermatitis. Blocking the JAK-STAT pathway is advantageous, as it is an intracellular signalling pathway where many pro-inflammatory pathways converge. Each JAK plays a role in the signalling and regulation of different cytokines and immune cells. In atopic dermatitis, JAK1 is the therapeutic target of focus as it is involved in the signalling of the γc family of cytokines involved in immune responses and disease pathophysiology, including IL-2, IL-4, IL-7, IL-9, and IL-15. Abrocitinib reversibly inhibits JAK1 by blocking the adenosine triphosphate (ATP) binding site. Biochemical assays demonstrate that abrocitinib is selective for JAK1 over JAK2 (28-fold), JAK3 (>340-fold), and tyrosine kinase (TYK) 2 (43-fold), as well as the broader kinome. Similarly, in cellular settings, abrocitinib preferentially inhibited cytokine-induced STAT phosphorylation by signalling pairs involving JAK1, while sparing signalling by JAK2/JAK2, or JAK2/TYK2 pairs. The relevance of inhibition of specific JAK enzymes to the drug's therapeutic effectiveness is currently unknown.
Record name Abrocitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14973
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1622902-68-4
Record name Abrocitinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622902684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abrocitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14973
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[cis-3-(Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)cyclobutyl]-1-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]propane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABROCITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73SM5SF3OR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。